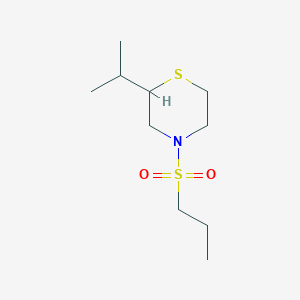![molecular formula C16H20FN3O2S B7592015 N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide is a chemical compound that belongs to the family of pyrazole sulfonamide derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications, especially in the field of cancer treatment.
Mecanismo De Acción
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival, such as carbonic anhydrase IX and XII. It also targets the HIF-1α pathway, which is involved in the regulation of cell metabolism and survival under hypoxic conditions. By inhibiting these pathways, N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide can induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can induce the downregulation of certain proteins involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. It can also inhibit the activity of carbonic anhydrase IX and XII, which are involved in regulating the pH of the tumor microenvironment. Additionally, it can induce the activation of caspase-3 and PARP, which are involved in the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has several advantages for lab experiments. It has been shown to have potent anticancer activity, making it a promising candidate for further research and development. Additionally, it has been studied for its potential use as a diagnostic tool for cancer detection. However, it also has some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to investigate its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for enhanced anticancer activity. Additionally, further studies are needed to investigate its potential use as a diagnostic tool for cancer detection. Furthermore, its potential use in other diseases, such as inflammatory disorders and infectious diseases, should also be explored. Finally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide involves the reaction of 1-(2-fluorophenyl)ethylamine with cyclopropyl isocyanate, followed by the addition of 4-chlorosulfonylphenyl hydrazine to form the pyrazole ring. The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has been investigated for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-19-11-14(10-18-19)23(21,22)20(13-8-9-13)12(2)15-6-4-5-7-16(15)17/h4-7,10-13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDBLNRLUWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)



![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)